Arxxant

Diabetic Retinopathy PKC Isoform Selectivity In Vitro Pharmacology

Arxxant is an investigational, highly selective PKCβ inhibitor (IC50 4.7 nM) with a well-characterized pharmacokinetic profile and extensive Phase III clinical history for diabetic microvascular complications. Its active metabolite (LY338522) and minimal renal clearance provide unique research advantages. Ideal for studying PKCβ-mediated pathways, retinal hemodynamics, and as a benchmark for new chemical entities.

Molecular Formula C29H34N4O7S
Molecular Weight 582.7 g/mol
CAS No. 202260-21-7
Cat. No. B1663080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArxxant
CAS202260-21-7
Synonyms13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione
Arxxant
LY 333531
LY-333531
ruboxistaurin
ruboxistaurin mesilate hydrate
Molecular FormulaC29H34N4O7S
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O
InChIInChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1
InChIKeyYTKBKIVYPITVAO-NTEVMMBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arxxant (CAS 202260-21-7) Procurement: A Selective PKCβ Inhibitor for Microvascular Disease Research


Arxxant (Ruboxistaurin mesylate monohydrate; CAS 202260-21-7) is a small-molecule, orally bioavailable, selective inhibitor of the protein kinase C beta (PKCβ) isoforms PKCβI and PKCβII . Developed by Eli Lilly and Company, it progressed to Phase III clinical trials for diabetic microvascular complications, including diabetic retinopathy, diabetic macular edema, and diabetic nephropathy .

Why Substituting Arxxant with Generic PKC Inhibitors is Scientifically Inappropriate


Substituting Arxxant (Ruboxistaurin) with another generic Protein Kinase C (PKC) inhibitor, even those within the same bisindolylmaleimide class, is scientifically unsound due to fundamental differences in isoform selectivity, potency, and in vivo pharmacokinetic properties. Broad-spectrum or alternative isoform-selective PKC inhibitors exhibit distinct binding profiles and off-target effects that can lead to confounding or contradictory experimental outcomes. For instance, compounds like Bisindolylmaleimide I (GF109203X) or Staurosporine inhibit multiple PKC isoforms and other kinases with varying potencies , whereas Arxxant is a highly selective inhibitor of the PKCβ isoforms . Furthermore, the unique metabolic pathway and active metabolite profile of Arxxant contribute to its specific in vivo pharmacological effects, which cannot be replicated by simply using a structurally related but functionally distinct compound .

Arxxant (CAS 202260-21-7): Quantified Differentiation vs. Closest PKC Inhibitor Analogs


Selectivity Profile: Arxxant is a Potent and Specific PKCβ Inhibitor

Arxxant (Ruboxistaurin) exhibits high selectivity for the PKCβ isoforms over other PKC family members. This contrasts with other bisindolylmaleimides like GF109203X, which show broad PKC inhibition. Ruboxistaurin's selectivity is quantified by its Ki and IC50 values for PKCβI and PKCβII .

Diabetic Retinopathy PKC Isoform Selectivity In Vitro Pharmacology

Human Retinal Hemodynamics: Direct Evidence of Arxxant Efficacy In Vivo

In a 28-day randomized, placebo-controlled trial in diabetic patients, Arxxant (Ruboxistaurin) at a dose of 16 mg twice daily significantly ameliorated diabetes-induced prolongation of retinal circulation time (RCT), a key hemodynamic abnormality in diabetic retinopathy .

Diabetic Retinopathy Retinal Blood Flow Clinical Trial

Unique Metabolic and Excretion Profile: Arxxant Has an Active Metabolite and Fecal Clearance

Arxxant (Ruboxistaurin) is metabolized primarily to an active N-desmethyl metabolite (LY338522), which is equipotent to the parent compound in inhibiting PKCβ . The majority of the administered dose is excreted in feces, with minimal renal clearance . This profile is specific to Arxxant and its metabolites.

Pharmacokinetics Drug Metabolism Active Metabolite

Phase III Clinical Development: Arxxant Has Extensive Human Safety Data

Arxxant (Ruboxistaurin) is the only PKCβ-selective inhibitor to have been advanced to late-stage (Phase III) clinical trials for multiple diabetic microvascular complications, including diabetic retinopathy, diabetic macular edema, and diabetic peripheral neuropathy . This provides a unique and extensive human safety and tolerability dataset.

Clinical Trial Safety Profile Diabetic Complications

Arxxant (CAS 202260-21-7): Recommended Research Applications Based on Quantitative Evidence


Investigating PKCβ-Specific Mechanisms in Diabetic Retinopathy Models

Arxxant's high selectivity for PKCβ (IC50 = 4.7 nM for PKCβI, 5.9 nM for PKCβII) makes it the tool of choice for dissecting the specific role of this isoform in the pathogenesis of diabetic retinopathy. Use it to study PKCβ-mediated signaling pathways in retinal endothelial cells, pericytes, or in vivo models of diabetes, confident that off-target effects on other PKC isoforms (like PKCα) are minimized .

Human Clinical Studies on Retinal Hemodynamics

For clinical researchers investigating interventions for diabetic eye disease, Arxxant provides a well-characterized tool with direct, quantifiable evidence of improving retinal blood flow. The demonstrated -0.84 second improvement in retinal circulation time (RCT) vs. placebo provides a benchmark for evaluating the efficacy of new therapies or combination treatments aimed at ameliorating diabetes-induced retinal hemodynamic abnormalities.

Pharmacokinetic and Metabolism Studies in Special Populations

Arxxant's unique pharmacokinetic profile, characterized by an active equipotent metabolite (LY338522) and primarily fecal excretion (82.6% of dose) , makes it an ideal candidate for studies investigating drug metabolism and disposition. It is particularly suitable for research involving patients with renal impairment, as no dosage adjustment is required due to minimal renal clearance .

Benchmark for Development of Next-Generation PKCβ Inhibitors

With its extensive Phase III clinical trial history , Arxxant serves as a critical benchmark for medicinal chemists and pharmacologists developing novel PKCβ inhibitors. Its well-documented potency, selectivity profile, pharmacokinetics, and safety data provide a comprehensive reference point against which new chemical entities can be evaluated for potential advantages in treating diabetic microvascular complications.

Quote Request

Request a Quote for Arxxant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.